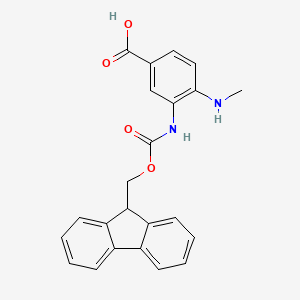

Fmoc-MeDbz-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(9-Fluorenylmethyloxycarbonyl)amino]-4-(methylamino)benzoic acid, commonly known as Fmoc-MeDbz-OH, is a compound used primarily as a linker in peptide synthesis. It is a derivative of diaminobenzoic acid and is utilized in solid-phase peptide synthesis (SPPS) to facilitate the creation of peptide thioesters. This compound is particularly valued for its ability to suppress the formation of side products, making it a robust and reliable choice in peptide synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-MeDbz-OH involves the preparation of Fmoc-MeDbz-resins. The process begins with the acylation of the resin with the first amino acid after the removal of the Fmoc group. The peptide synthesis is then carried out on the 4-anilino group, followed by the formation of an imidazolidinone (MeNbz) with p-nitrophenyl chloroformate. The fully deprotected peptide benzimidazolinone is then cleaved from the resin using trifluoroacetic acid (TFA) .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield. The use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-MeDbz-OH undergoes several types of chemical reactions, including:

Substitution Reactions: The 4-N-methyl group in this compound suppresses the formation of side products, making it less reactive in substitution reactions.

Cyclative Cleavage: This reaction involves the cyclization of the peptide chain, leading to the formation of cyclic peptides.

Common Reagents and Conditions

p-Nitrophenyl Chloroformate: Used for the formation of the imidazolidinone (MeNbz) moiety.

Trifluoroacetic Acid (TFA): Used for the cleavage of the fully deprotected peptide benzimidazolinone from the resin.

Diisopropylethylamine (DIEA): Used as a base in the activation process.

Major Products Formed

The major products formed from these reactions include cyclic peptides and peptide thioesters, which are essential intermediates in peptide synthesis and native chemical ligation .

Aplicaciones Científicas De Investigación

Overview

Fmoc-MeDbz-OH, or 3-[(9-Fluorenylmethyloxycarbonyl)amino]-4-(methylamino)benzoic acid, is a significant compound in the field of peptide synthesis. It is primarily utilized as a linker in solid-phase peptide synthesis (SPPS), facilitating the creation of peptide thioesters and cyclic peptides. This article explores its diverse applications across various scientific domains, including chemistry, biology, medicine, and industry.

Chemistry

- Peptide Synthesis : this compound plays a crucial role in synthesizing cyclic peptides and peptide thioesters, which are vital for studying protein-protein interactions and drug discovery .

- Solid-Phase Peptide Synthesis : It allows for efficient assembly of complex peptide structures by minimizing side reactions during synthesis .

Biology

- Biological Process Studies : The compound facilitates investigations into peptide-based biological processes, aiding in understanding cellular mechanisms and signaling pathways.

- Peptide Therapeutics Development : this compound is instrumental in developing peptide drugs that target specific biological functions .

Medicine

- Drug Development : Its unique functional groups make it valuable for creating new therapeutic agents aimed at various diseases .

- Mechanistic Studies : Researchers utilize this compound to study the mechanisms of action of peptide drugs, contributing to advancements in medicinal chemistry .

Industry

- Large-Scale Production : this compound is employed in industrial settings for producing peptides on a larger scale, ensuring high purity and yield through optimized synthetic routes .

- Bioconjugation Techniques : It can be utilized to link biomolecules for targeted therapies or diagnostic agents, enhancing treatment specificity .

Case Studies

Several studies highlight the applications of this compound in various research contexts:

- Synthesis of Cyclic Peptides :

- Peptide Thioester Formation :

- Neuroscience Applications :

Mecanismo De Acción

The mechanism of action of Fmoc-MeDbz-OH involves its role as a linker in peptide synthesis. The compound facilitates the formation of peptide thioesters through the suppression of side product formation and the activation of the resin-bound peptide. The molecular targets and pathways involved include the formation of the imidazolidinone (MeNbz) moiety and its subsequent cleavage to yield the desired peptide products .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Diaminobenzoic Acid (Dbz): Another linker used in peptide synthesis, but less effective in suppressing side product formation compared to Fmoc-MeDbz-OH.

1,2-Diaminobenzene (Dbz): Combines the robustness of this compound with the flexibility of Dbz, allowing for the formation of both N-acylurea and benzotriazole moieties.

Uniqueness

This compound is unique in its ability to suppress the formation of side products during peptide synthesis, making it a more reliable and efficient linker compared to other similar compounds. Its use in the formation of cyclic peptides and peptide thioesters further highlights its versatility and importance in scientific research .

Actividad Biológica

Fmoc-MeDbz-OH, a compound derived from the Fmoc (9-fluorenylmethyloxycarbonyl) group, is primarily utilized as a linker in solid-phase peptide synthesis (SPPS). Its unique structure and properties have garnered attention for various biological applications, particularly in the synthesis of peptides and proteins. This article explores the biological activity of this compound, detailing its synthesis, applications, and biological implications based on diverse research findings.

This compound is characterized by its ability to form stable linkages with amino acids during peptide synthesis. The compound features a 4-N-methyl group that enhances its efficacy by suppressing side reactions on the para-amino moiety, which is crucial in maintaining the integrity of synthesized peptides . The synthesis typically involves the following steps:

- Fmoc Protection : The amino acid is protected with the Fmoc group.

- Coupling : The protected amino acid is coupled to the resin modified with MeDbz.

- Deprotection : The Fmoc group is removed to allow for further coupling of additional amino acids.

This method enables efficient assembly of peptide chains, which can be cleaved and activated for various biological applications.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds synthesized using this compound as a linker. For instance, derivatives synthesized from this linker demonstrated significant inhibitory effects against various pathogenic bacteria and fungi. Notably, one study reported that certain thiazolopyridine derivatives exhibited potent activity against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentrations (MIC) as low as 0.21μM . The following table summarizes key findings related to antimicrobial activity:

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.21 |

| 3g | Escherichia coli | 0.21 |

| 3f | Candida albicans | 0.83 |

| 3c | Micrococcus luteus | - |

These findings suggest that this compound-linked compounds may serve as promising candidates for developing new antimicrobial agents.

2.2 Cytotoxicity Studies

In addition to antimicrobial properties, cytotoxicity assessments have been conducted on compounds synthesized using this compound. One study evaluated the effects on human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3). The results indicated that while some compounds exhibited low toxicity, HaCat cells were generally more sensitive than BALB/c 3T3 cells . The following table presents cytotoxicity data:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3g | HaCat | - |

| 3f | BALB/c 3T3 | - |

3.1 Peptide Synthesis Applications

This compound has been successfully utilized in synthesizing cyclic peptides, which are known for their enhanced stability and biological activity compared to linear peptides. A study demonstrated the solid-phase synthesis of homodetic cyclic peptides using this linker, highlighting its efficiency and selectivity in forming cyclic structures . These cyclic peptides have shown promise in medicinal chemistry due to their unique binding properties and reduced susceptibility to proteolytic enzymes.

3.2 Functional Protein Synthesis

The incorporation of this compound into protein synthesis protocols has also been explored. Research indicates that proteins synthesized using this linker exhibit improved biological activity compared to those synthesized with traditional methods . This improvement is attributed to better folding and stability conferred by the structural characteristics of the MeDbz linkage.

Propiedades

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c1-24-20-11-10-14(22(26)27)12-21(20)25-23(28)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19,24H,13H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRHQVZRKURGRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.